

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid crystal structure

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Compound of Interest

Compound Name: 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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An In-Depth Technical Guide on **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid**: Synthesis, Characterization, and Structural Elucidation Prospects

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific molecule is not extensively documented in publicly accessible databases, this guide will delve into its molecular characteristics, plausible synthetic routes based on established pyrimidine chemistry, and the critical importance of its structural elucidation. We will explore the methodologies required for its synthesis, purification, and eventual crystallographic analysis, offering field-proven insights for researchers and drug development professionals.

Introduction to 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, with the chemical formula $C_6H_6N_2O_3$, belongs to the pyrimidine class of heterocyclic compounds.[1] Pyrimidine derivatives are of significant interest due to their wide range of biological activities and applications as key building blocks in the synthesis of pharmaceutical agents.[2][3] The

structural arrangement of a methyl group, a carbonyl function, and a carboxylic acid on the dihydropyrimidine ring suggests potential for diverse intermolecular interactions, making its solid-state structure a subject of scientific curiosity.

Table 1: Physicochemical Properties of **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid**

Property	Value	Source
Molecular Formula	C6H6N2O3	PubChem CID: 135408677[1]
Molecular Weight	154.12 g/mol	PubChem CID: 295779 (Isomer)[4]
IUPAC Name	2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid	PubChem CID: 135408677[1]
PubChem CID	135408677	PubChem[1]

Synthetic Pathways and Methodologies

While a specific, optimized synthesis for **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid** is not readily available in the reviewed literature, the synthesis of structurally similar pyrimidine derivatives often employs the Biginelli reaction or variations thereof.[5] This one-pot cyclocondensation reaction typically involves an aldehyde, a β -dicarbonyl compound, and urea or a urea derivative.

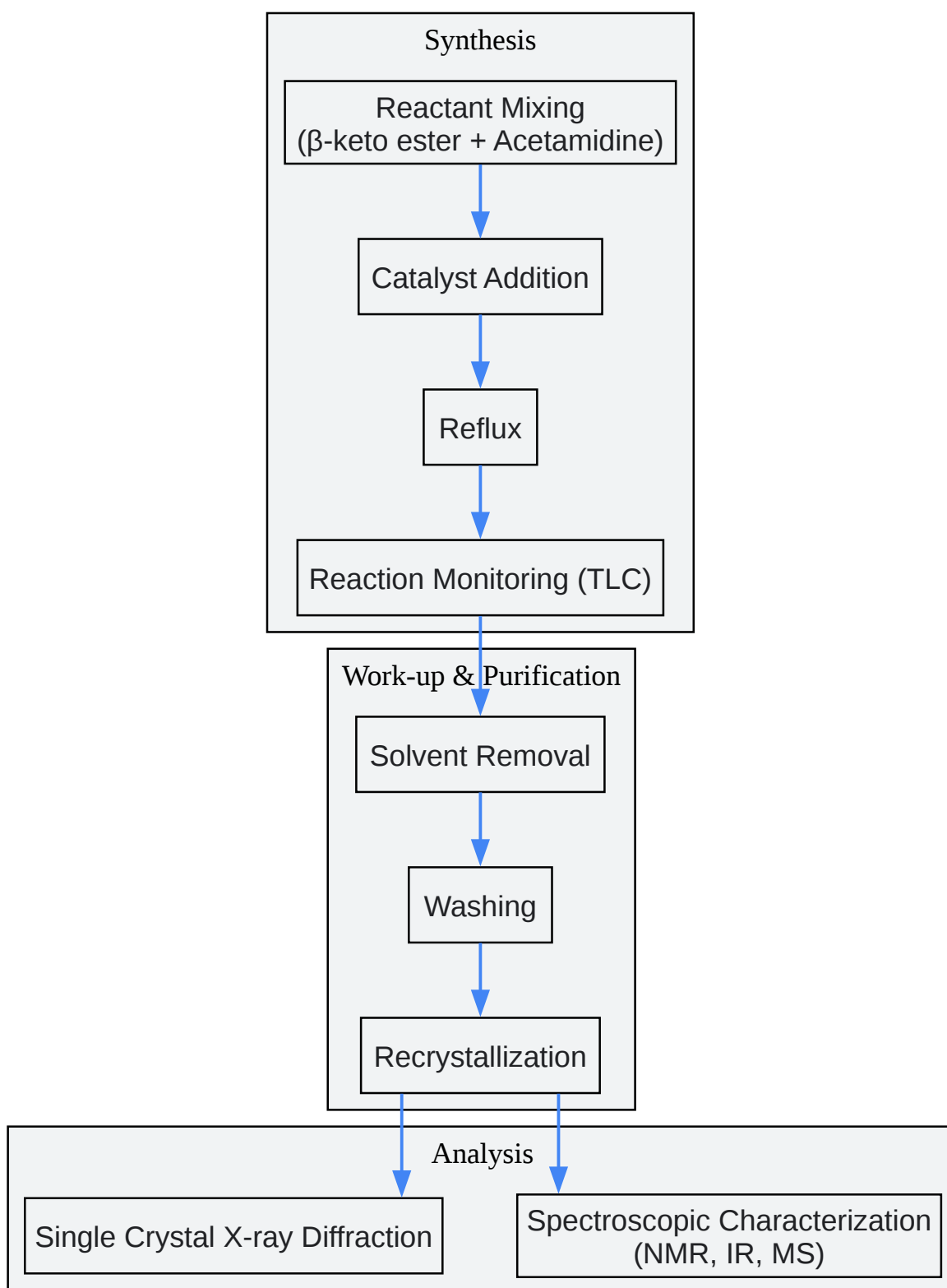
Proposed Synthetic Strategy

A plausible approach for the synthesis of the title compound would involve the condensation of a β -keto ester with acetamidine. The choice of starting materials is critical and would likely involve ethyl 2-methyl-4-oxo-4-(substituted)but-2-enoate and acetamidine hydrochloride. The reaction is typically catalyzed by an acid or a Lewis acid.

Experimental Protocol: A Generalized Approach

- **Reactant Preparation:** Dissolve equimolar amounts of the selected β -keto ester and acetamidine hydrochloride in a suitable solvent, such as ethanol or methanol.
- **Catalyst Addition:** Introduce a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid (e.g., copper triflate) to the reaction mixture.^[5]
- **Reaction Conditions:** The mixture is then refluxed for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
- **Isolation and Purification:** Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.
- **Recrystallization:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The diagram below illustrates a generalized workflow for the synthesis and crystallization of pyrimidine derivatives.



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Caption: Generalized workflow for the synthesis, purification, and analysis of pyrimidine carboxylic acids.

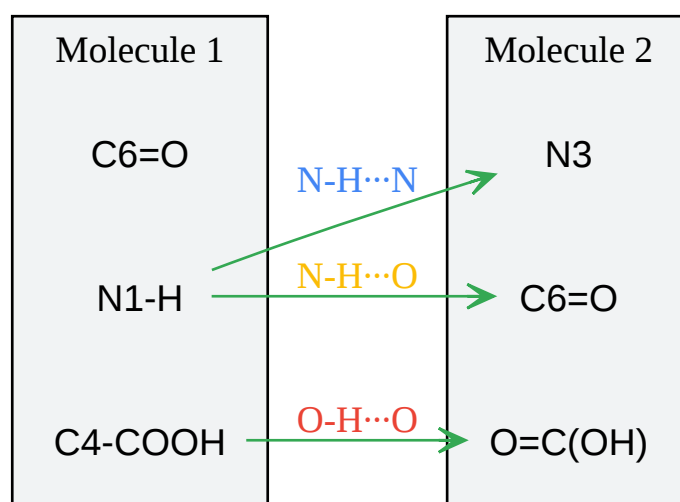
The Importance of Crystal Structure Elucidation

Determining the single-crystal X-ray structure of **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid** is paramount for a comprehensive understanding of its physicochemical properties and potential applications. The crystal structure would reveal:

- **Molecular Conformation:** The precise three-dimensional arrangement of the atoms and functional groups.
- **Intermolecular Interactions:** The nature and geometry of hydrogen bonds, π - π stacking, and other non-covalent interactions that govern the crystal packing.
- **Tautomeric Form:** The predominant tautomer in the solid state, which can influence its chemical reactivity and biological activity.

This information is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

The anticipated hydrogen bonding network in the crystal lattice is a key feature of interest. The carboxylic acid group, the pyrimidine ring nitrogens, and the carbonyl oxygen are all potential hydrogen bond donors and acceptors.



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Caption: Potential hydrogen bonding interactions in the crystal lattice of **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid**.

Challenges and Future Directions

The primary challenge in the study of **2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid** is the current lack of available experimental data, particularly its crystal structure. Future research should focus on:

- **Optimized Synthesis:** Developing a reliable and high-yield synthesis protocol.
- **Single Crystal Growth:** Exploring various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain X-ray quality single crystals.
- **Full Characterization:** Performing comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and thermal (DSC, TGA) analyses to complement the crystallographic data.
- **Computational Modeling:** Employing density functional theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental findings.

Conclusion

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid represents a molecule with significant potential in various scientific domains. While its crystal structure remains to be elucidated, this guide has outlined the foundational knowledge and experimental strategies required to pursue this goal. The synthesis, purification, and structural analysis of this compound will undoubtedly contribute to a deeper understanding of pyrimidine chemistry and pave the way for the development of novel functional molecules.

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